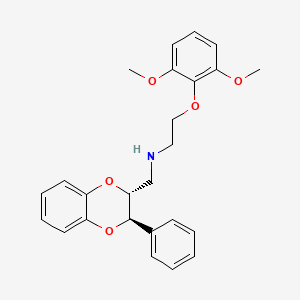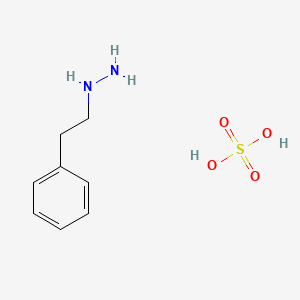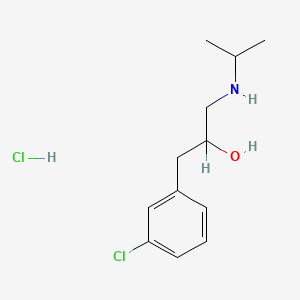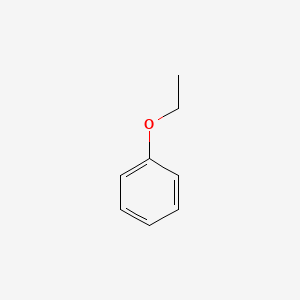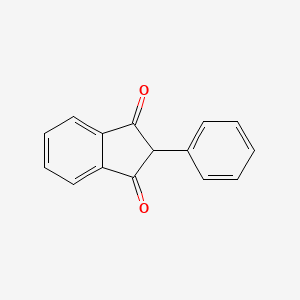![molecular formula C18H23N5O B1680376 1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine CAS No. 30194-63-9](/img/structure/B1680376.png)
1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine
Übersicht
Beschreibung
1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine is a complex organic compound that features a benzamide core with an amino group and a pyridinyl-piperazinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chloropyridine with piperazine to form 1-(2-pyridinyl)piperazine.
Alkylation: The piperazine derivative is then alkylated with an appropriate alkylating agent, such as 2-bromoethylamine, to introduce the ethylamine linkage.
Amidation: The final step involves the reaction of the alkylated piperazine derivative with 4-aminobenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may be used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridinyl-piperazinyl moiety is known to interact with neurotransmitter receptors, potentially modulating their activity and influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-N-(2-pyridinyl)benzamide: Lacks the piperazinyl moiety, making it less complex.
N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)benzamide: Lacks the amino group on the benzamide core.
Uniqueness
1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine is unique due to the presence of both the amino group and the pyridinyl-piperazinyl moiety, which may confer distinct pharmacological properties and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
30194-63-9 |
|---|---|
Molekularformel |
C18H23N5O |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
4-amino-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H23N5O/c19-16-6-4-15(5-7-16)18(24)21-9-10-22-11-13-23(14-12-22)17-3-1-2-8-20-17/h1-8H,9-14,19H2,(H,21,24) |
InChI-Schlüssel |
XAMHDWYQQBLUBL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)N)C3=CC=CC=N3 |
Kanonische SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)N)C3=CC=CC=N3 |
Aussehen |
Solid powder |
Key on ui other cas no. |
30194-63-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-(4-aminobenzamidoethyl)-4-(2-pyridyl)piperazine S 1688 S-1688 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


